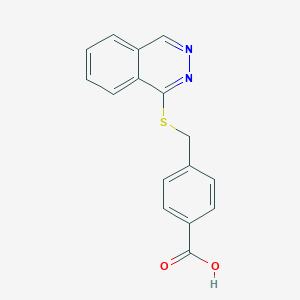

4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.36 g/mol. It belongs to the class of phthalazine derivatives, which are known for their valuable biological and pharmacological activities .

Métodos De Preparación

The synthesis of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid involves several steps. One common method includes the reaction of phthalic anhydride with substituted phenylacetic acids to yield benzyliden-3H-isobenzofuran-1-one intermediates. These intermediates are then treated with hydrazine to form 4-benzyl-2H-phthalazin-1-one derivatives, which are subsequently substituted with the corresponding aminoalkylalcohol to obtain the final product . Industrial production methods often utilize readily available and inexpensive scaffolds, employing short and straightforward synthetic routes to achieve high yields .

Análisis De Reacciones Químicas

4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phthalazine ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid has a wide range of scientific research applications:

Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological properties.

Biology: The compound exhibits antimicrobial activity against different microbial strains, including Gram-negative and Gram-positive bacteria.

Medicine: Phthalazine derivatives, including this compound, are known for their roles as antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents.

Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.

Mecanismo De Acción

The mechanism of action of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit p38MAP kinase, bind selectively to gamma-aminobutyric acid (GABA) receptors, and inhibit cyclooxygenase-2 (COX-2) enzymes . These interactions contribute to their pharmacological effects, such as anti-inflammatory, antimicrobial, and vasorelaxant activities .

Comparación Con Compuestos Similares

4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid can be compared with other phthalazine derivatives, such as:

Azelastin: An antihistamine used to treat allergic conditions.

Vatalanib: A vascular endothelial growth factor receptor inhibitor used in cancer therapy.

Hydralazine: An antihypertensive agent used to treat high blood pressure. The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Actividad Biológica

4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid is a compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- IUPAC Name : this compound

- Molecular Weight : 327.36 g/mol

- Solubility : Soluble in organic solvents

Biological Activities

The compound exhibits a variety of biological activities, which can be summarized as follows:

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is significant for its potential use in treating infections caused by resistant bacterial strains .

- Antihistaminic Effects : As a derivative of phthalazine, this compound may function similarly to antihistamines, potentially inhibiting allergic reactions by blocking histamine receptors.

- Vascular Endothelial Growth Factor (VEGF) Inhibition : The compound shows promise as a VEGF receptor inhibitor, which could be beneficial in cancer therapies aimed at inhibiting tumor growth and metastasis.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Inhibition of p38 MAP Kinase : This pathway is crucial for inflammatory responses, and its inhibition may reduce inflammation-related diseases.

- GABA Receptor Binding : The compound may interact with GABA receptors, influencing neurotransmission and potentially providing neuroprotective effects.

- Cyclooxygenase-2 (COX-2) Inhibition : By inhibiting COX-2, the compound may reduce pain and inflammation, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Studies

Recent studies have highlighted the antimicrobial efficacy of the compound. For example:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics .

Case Studies

A notable case study involved testing the compound's effects on human foreskin fibroblasts. The results indicated that at concentrations of 10 µg/mL, the compound enhanced proteasomal activity without cytotoxic effects, suggesting its potential role in modulating protein degradation pathways relevant to aging and cellular health .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other phthalazine derivatives:

| Compound Name | Activity Type | Notes |

|---|---|---|

| Azelastine | Antihistamine | Used in allergy treatments |

| Vatalanib | VEGF receptor inhibitor | Used in cancer therapy |

| Hydralazine | Antihypertensive | Commonly used for high blood pressure |

The structural variations among these compounds contribute to their distinct biological activities, highlighting the versatility of phthalazine derivatives in medicinal chemistry.

Propiedades

IUPAC Name |

4-(phthalazin-1-ylsulfanylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-16(20)12-7-5-11(6-8-12)10-21-15-14-4-2-1-3-13(14)9-17-18-15/h1-9H,10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXQEZHOXRQQFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2SCC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.